3-Phenoxyphenylacetonitrile

Description

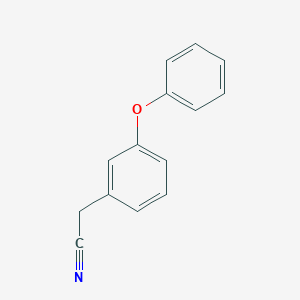

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGMALJGFUHPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199581 | |

| Record name | Acetonitrile, (m-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51632-29-2 | |

| Record name | (3-Phenoxyphenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51632-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Phenoxybenzyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051632292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, (m-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-PHENOXYBENZYL CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88VMT2O2DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Phenoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenylacetonitrile, also known by its synonyms m-Phenoxybenzyl cyanide and 3-Phenoxybenzeneacetonitrile, is an organic compound of significant interest in synthetic organic chemistry.[1][2] Its chemical structure, incorporating a phenoxy group attached to a phenylacetonitrile core, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, and reactivity. Detailed experimental protocols for its synthesis and the determination of its key properties are also presented.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthetic protocols.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 51632-29-2 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₁NO | [1][2][3][4] |

| Molecular Weight | 209.24 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid or oil | [1][3] |

| Boiling Point | 137 °C at 0.3 mmHg | [3][4] |

| Density | 1.124 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.578 | [3][4] |

| Flash Point | >110 °C | [3] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Limited/Insoluble | [1] |

| Chloroform | Slightly Soluble | [3] |

| Ethyl Acetate | Slightly Soluble | [3] |

| Organic Solvents (general) | Moderately Soluble | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below is a summary of the expected spectral characteristics.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features and Expected Values | Source(s) |

| ¹H NMR | Aromatic protons (m, ~7.0-7.4 ppm), Methylene protons (-CH₂CN, s, ~3.7 ppm) | Based on analogous structures |

| ¹³C NMR | Nitrile carbon (-CN, ~117 ppm), Methylene carbon (-CH₂CN, ~23 ppm), Aromatic carbons (~115-160 ppm) | Based on analogous structures |

| Infrared (IR) Spectroscopy | C≡N stretch (~2250 cm⁻¹), C-O-C stretch (~1240 cm⁻¹), Aromatic C-H stretch (~3050 cm⁻¹), Aromatic C=C stretch (~1400-1600 cm⁻¹) | [2] and general IR tables |

| Mass Spectrometry (MS) | Molecular ion [M]⁺ at m/z 209 | [2] |

Reactivity and Chemical Behavior

This compound exhibits reactivity characteristic of the nitrile and phenoxy functionalities.

-

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-phenoxyphenylacetic acid, or the amide as an intermediate.

-

Reduction of the Nitrile Group: The nitrile can be reduced to the corresponding primary amine, 2-(3-phenoxyphenyl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Alpha-Alkylation: The methylene protons alpha to the nitrile group are acidic and can be deprotonated by a strong base (e.g., sodium hydride) to form a carbanion. This carbanion can then be alkylated by reacting with an alkyl halide.

-

Stability: The compound is generally stable under normal conditions but may be sensitive to strong oxidizing agents and strong acids or bases.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

The synthesis of this compound can be achieved through the cyanation of 3-phenoxybenzyl halide. A representative procedure is detailed below.

Reaction Scheme:

Materials:

-

3-Phenoxybenzyl bromide

-

Sodium cyanide (NaCN)

-

Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-phenoxybenzyl bromide (1 equivalent) in dichloromethane.

-

Add an aqueous solution of sodium cyanide (1.2 equivalents) to the flask.

-

Add a catalytic amount of tetrabutylammonium bromide (0.05 equivalents).

-

Heat the biphasic mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Determination of Boiling Point (Micro Method)

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a small amount (a few drops) of this compound into the small test tube.

-

Place the capillary tube, sealed end up, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the thermometer and attached sample tube into the Thiele tube, immersing the sample and thermometer bulb in the oil.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Properties

This diagram shows the relationship between the molecular structure of this compound and its resulting chemical properties.

Caption: Influence of structure on the properties of this compound.

References

An In-depth Technical Guide to 3-Phenoxyphenylacetonitrile (CAS 51632-29-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenoxyphenylacetonitrile, a key chemical intermediate. The document details its physicochemical properties, safety and toxicological data, primary applications, and generalized experimental workflows for its synthesis and analysis.

Physicochemical Properties

This compound is an organic compound that typically presents as a colorless oil or liquid.[1][2] Its aromatic structure, featuring both a phenoxy group and an acetonitrile functional group, makes it a valuable building block in organic synthesis.[2]

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| CAS Number | 51632-29-2 | [1][2][3] |

| Molecular Formula | C₁₄H₁₁NO | [1][2][3] |

| Molecular Weight | 209.24 g/mol | [1][3] |

| Boiling Point | 137 °C at 0.3 mmHg | [1][3] |

| Density | 1.124 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.578 | [1][3] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate.[1] Limited solubility in water is expected due to its hydrophobic phenyl groups.[2] | [1][2] |

| Physical Form | Oil / Liquid | [1][2] |

| Color | Colorless | [1] |

| Storage Temperature | Room Temperature, sealed in a dry environment. | [1] |

Safety and Toxicological Data

As a nitrile-containing compound, this compound requires careful handling. The primary hazards are associated with acute toxicity if swallowed, inhaled, or in contact with skin, as well as causing skin and eye irritation.

| Hazard Information | Details | Source |

| GHS Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed.[4] H312: Harmful in contact with skin.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H332: Harmful if inhaled.[4] H335: May cause respiratory irritation.[4] | [4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Core Applications and Significance

This compound is a significant intermediate in the synthesis of various agrochemicals and pharmaceuticals.[2]

-

Pyrethroid Insecticides: Its most notable application is as a precursor in the production of synthetic pyrethroids, such as Deltamethrin, Esfenvalerate, and Fenpropathrin.[1][6] The related compound, 3-phenoxymandelonitrile, which can be synthesized from 3-phenoxybenzaldehyde, serves as a crucial alcohol component in the ester structure of these insecticides.[6]

-

Pharmaceutical Research: It is used in the preparation of pyrimidine derivatives that act as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), indicating its utility in drug discovery and development.[1]

Caption: Logical relationship of this compound to its applications.

Experimental Protocols and Methodologies

Detailed, peer-reviewed experimental protocols for the specific synthesis and analysis of this compound were not found in the initial search. However, based on standard organic chemistry principles and methods for related compounds, generalized workflows can be proposed.

The synthesis of arylacetonitriles often involves the cyanation of a corresponding benzyl halide or alcohol. For this compound, a plausible route involves the reaction of a 3-phenoxybenzyl derivative with a cyanide salt.

Caption: Generalized workflow for the synthesis of this compound.

The analysis of this compound, particularly in complex matrices like environmental or biological samples, would likely follow standard procedures for semi-volatile organic compounds. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a common and effective method.

References

- 1. This compound CAS#: 51632-29-2 [m.chemicalbook.com]

- 2. CAS 51632-29-2: (3-Phenoxyphenyl)acetonitrile | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS: 51632-29-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. m-Phenoxybenzyl cyanide | C14H11NO | CID 40075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 3-Phenoxymandelonitrile - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Phenoxyphenylacetonitrile: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenoxyphenylacetonitrile, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The document details its molecular structure, physicochemical properties, spectroscopic characteristics, and a representative synthetic protocol.

Molecular Structure and Chemical Formula

This compound, also known as m-phenoxybenzyl cyanide, is an organic compound featuring a phenyl group linked via an ether bond to a benzyl cyanide moiety at the meta position.[1][2]

Chemical Formula: C₁₄H₁₁NO[1]

Molecular Weight: 209.24 g/mol [2]

CAS Registry Number: 51632-29-2[1]

IUPAC Name: 2-(3-phenoxyphenyl)acetonitrile[2]

Synonyms: 3-Phenoxybenzeneacetonitrile, m-Phenoxybenzyl cyanide, (3-Phenoxyphenyl)acetonitrile.[2]

The molecular structure of this compound is depicted below:

Physicochemical Properties

This compound is typically a colorless oil under standard conditions.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | Colourless Oil | [1] |

| Boiling Point | 137 °C at 0.3 mmHg | [1] |

| Density | 1.124 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.578 | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound. Experimental spectra are available from various commercial and public databases.[2][3]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra for this compound are available from suppliers such as Sigma-Aldrich.[2] The expected chemical shifts are consistent with the aromatic and aliphatic protons and carbons in the molecule.

-

¹H NMR: The spectrum would characteristically show multiplets in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the two phenyl rings. A singlet for the methylene (-CH₂-) protons adjacent to the nitrile group would be expected around 3.7 ppm.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the ether-linked carbons, the methylene carbon, and the nitrile carbon. The nitrile carbon (C≡N) typically appears around 117-120 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A reference spectrum is available from the NIST WebBook.

-

C≡N Stretch: A sharp, medium-intensity band is expected in the region of 2240-2260 cm⁻¹ for the nitrile group.

-

C-O-C Stretch: A strong absorption band corresponding to the aryl ether linkage would be present in the 1200-1250 cm⁻¹ region.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ correspond to the methylene C-H bonds.

-

C=C Stretch (Aromatic): Several bands in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon bonds within the aromatic rings.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center.[2]

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak would be observed at m/z = 209, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the cyanide radical (·CN), cleavage of the ether bond, and fragmentation of the aromatic rings, leading to characteristic fragment ions.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common method involves the cyanation of 3-phenoxybenzyl halide. The following is a representative experimental protocol adapted from established procedures for the synthesis of related phenylacetonitriles.[4]

Reaction Scheme:

3-Phenoxybenzyl bromide + Sodium Cyanide → this compound + Sodium Bromide

Materials:

-

3-Phenoxybenzyl bromide

-

Sodium cyanide (NaCN)

-

Acetone (anhydrous)

-

Sodium iodide (NaI)

-

Benzene

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add finely powdered sodium cyanide (1.5 moles), sodium iodide (catalytic amount), and anhydrous acetone (500 mL).

-

Addition of Reactant: While stirring the suspension under a nitrogen atmosphere, add a solution of 3-phenoxybenzyl bromide (1 mole) in anhydrous acetone (200 mL) dropwise over 30 minutes.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 16-20 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone.

-

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residual oil in benzene (300 mL) and wash with three portions of hot water (100 mL each).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the benzene by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Safety Precautions: This procedure involves highly toxic sodium cyanide and flammable solvents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Applications in Drug Development and Agrochemicals

This compound is a crucial building block in the synthesis of a variety of commercially important compounds.[1]

-

Pyrethroid Insecticides: It is a key intermediate in the production of synthetic pyrethroids such as deltamethrin, cypermethrin, and fenvalerate.[5] These insecticides are widely used in agriculture and public health due to their high efficacy against insects and relatively low toxicity to mammals.[5]

-

Pharmaceuticals: The molecule serves as a precursor for the synthesis of certain pharmaceutical agents. For instance, it is used in the preparation of pyrimidine derivatives that act as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in various physiological processes.[1]

Logical Workflow: Synthesis of Pyrethroids

As this compound does not have a known direct signaling pathway, the following diagram illustrates its logical workflow as a key intermediate in the synthesis of pyrethroid insecticides, a major application.

Caption: Synthetic pathway from 3-Phenoxybenzaldehyde to a Pyrethroid Insecticide.

This workflow highlights the central role of this compound in connecting precursor molecules to the final active ingredients in widely used insecticidal products.

References

- 1. This compound CAS#: 51632-29-2 [m.chemicalbook.com]

- 2. m-Phenoxybenzyl cyanide | C14H11NO | CID 40075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Phenoxyphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Phenoxyphenylacetonitrile, a compound of interest in various chemical and pharmaceutical research fields. The document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 - 7.20 | m | 5H | Ar-H (Phenoxy group) |

| 7.15 - 6.95 | m | 4H | Ar-H (Phenylacetonitrile group) |

| 3.75 | s | 2H | -CH₂-CN |

Source: Spectrum obtained from Sigma-Aldrich, as referenced by PubChem.[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 157.5 | Ar-C (C-OAr) |

| 156.9 | Ar-C (C-OAr) |

| 131.9 | Ar-C |

| 130.2 | Ar-C |

| 129.8 | Ar-C |

| 124.2 | Ar-C |

| 120.0 | Ar-C |

| 119.2 | Ar-C |

| 117.8 | -CN |

| 23.2 | -CH₂- |

Source: Spectrum obtained from Sigma-Aldrich, as referenced by PubChem.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3040 | Medium | Aromatic C-H Stretch |

| 2250 | Strong | C≡N Stretch (Nitrile) |

| 1580, 1480 | Strong | Aromatic C=C Bending |

| 1240 | Strong | Aryl-O-Aryl Asymmetric Stretch |

| 1160 | Strong | Aryl-O-Aryl Symmetric Stretch |

Source: Gas-phase FTIR spectrum from the NIST/EPA Gas-Phase Infrared Database.[2]

Mass Spectrometry (MS)

| m/z | Relative Abundance (%) | Assignment |

| 209 | 100 | [M]⁺ (Molecular Ion) |

| 180 | 20 | [M - HCN]⁺ |

| 152 | 30 | [M - C₆H₅]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

| 51 | 25 | [C₄H₃]⁺ |

Source: GC-MS data from the NIST Mass Spectrometry Data Center, as referenced by PubChem.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

¹H NMR: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer. A standard single-pulse experiment is performed with a 90° pulse width. Data is acquired over a spectral width of 0-10 ppm.

-

¹³C NMR: Spectra are recorded on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Data is acquired over a spectral width of 0-200 ppm.

Data Processing: The raw free induction decay (FID) signal is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a liquid sample or a solution, a thin film is cast between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: An FTIR spectrometer is used to acquire the spectrum. The sample is placed in the instrument's sample compartment, and a background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the separated molecules are ionized, typically using electron ionization (EI) at 70 eV.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion at a specific m/z value.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Initial Synthesis Pathways for 3-Phenoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core initial synthesis pathways for 3-Phenoxyphenylacetonitrile, a key intermediate in the production of various pharmaceuticals and agrochemicals. This document details relevant experimental protocols, presents quantitative data for comparative analysis, and includes workflow visualizations to elucidate the chemical transformations.

Introduction

This compound, also known as m-phenoxybenzyl cyanide, is a crucial building block in organic synthesis. Its structure, featuring a diphenyl ether moiety and a nitrile group, makes it a versatile precursor for a range of more complex molecules. This guide will explore the primary synthetic routes originating from commercially available starting materials, focusing on the formation of the core 3-phenoxyphenyl scaffold and the introduction of the acetonitrile functional group.

Primary Synthesis Pathways

The synthesis of this compound can be broadly categorized into two main strategies:

-

Direct Cyanation of a Precursor: This approach involves the direct displacement of a leaving group on a 3-phenoxybenzyl scaffold with a cyanide nucleophile.

-

Multi-step Synthesis via an Aldehyde Intermediate: This strategy focuses on the synthesis of the key intermediate, 3-phenoxybenzaldehyde, followed by its conversion to the target nitrile.

Pathway 1: Direct Cyanation of 3-Phenoxybenzyl Chloride

This is one of the most direct methods for the synthesis of this compound. The reaction proceeds via a nucleophilic substitution where the chloride in 3-phenoxybenzyl chloride is displaced by a cyanide ion.

Experimental Protocol

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents:

-

3-Phenoxybenzyl chloride (1.0 eq)

-

Sodium cyanide (1.5 eq)

-

Sodium iodide (catalytic amount)

-

Acetone (anhydrous)

-

-

Procedure:

-

To the reaction flask, add 3-phenoxybenzyl chloride and anhydrous acetone.

-

Add finely powdered sodium cyanide and a catalytic amount of sodium iodide.

-

The reaction mixture is heated to reflux with vigorous stirring under a nitrogen atmosphere for 16-20 hours.

-

After cooling to room temperature, the mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure to remove the acetone.

-

The resulting residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove any remaining inorganic impurities.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is then purified by vacuum distillation to yield this compound.

-

Quantitative Data

| Parameter | Value | Reference |

| Yield | 70-85% | Analogous reaction for p-methoxyphenylacetonitrile[1] |

| Purity | >98% | Typical purity after distillation |

| Reaction Time | 16-20 hours | [1] |

| Temperature | Reflux (Acetone) | [1] |

Logical Relationship Diagram

Figure 1: Direct cyanation of 3-phenoxybenzyl chloride.

Pathway 2: Synthesis via 3-Phenoxybenzaldehyde Intermediate

This pathway involves two main stages: the synthesis of 3-phenoxybenzaldehyde and its subsequent conversion to this compound.

Stage 2a: Synthesis of 3-Phenoxybenzaldehyde

One common method for the synthesis of 3-phenoxybenzaldehyde is the Ullmann condensation, which involves the copper-catalyzed reaction between a phenoxide and an aryl halide. An alternative is starting from 3-bromobenzaldehyde, which is first protected as an acetal.

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a condenser is used.

-

Reagents:

-

3-Bromobenzaldehyde acetal (1.0 eq)

-

Potassium phenolate (1.1 eq)

-

Copper catalyst (e.g., CuCl)

-

Phenol (as solvent)

-

-

Procedure:

-

3-Bromobenzaldehyde acetal, potassium phenolate, the copper catalyst, and phenol are mixed in the reaction vessel.

-

The mixture is heated to 130-165°C with stirring.

-

The reaction is monitored until the starting material is consumed.

-

After completion, the excess phenol is removed by vacuum distillation.

-

The resulting 3-phenoxybenzaldehyde acetal is then hydrolyzed using a dilute acid (e.g., 2.5% HCl) at 90-100°C.

-

The crude 3-phenoxybenzaldehyde is purified by vacuum distillation.[2]

-

Quantitative Data (for 3-Phenoxybenzaldehyde Synthesis)

| Parameter | Value | Reference |

| Yield | ~85% | [2] |

| Purity | High after distillation | [2] |

| Reaction Time | Not specified | |

| Temperature | 130-165°C (condensation), 90-100°C (hydrolysis) | [2] |

Stage 2b: Conversion of 3-Phenoxybenzaldehyde to this compound

There are several methods to convert the aldehyde to the target nitrile. One common approach is through the formation of a cyanohydrin followed by reduction.

-

Step 1: Cyanohydrin Formation

-

3-Phenoxybenzaldehyde is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), often in the presence of a catalytic amount of a Lewis acid. This reaction typically proceeds at room temperature to yield α-hydroxy-3-phenoxyphenylacetonitrile (the cyanohydrin).

-

-

Step 2: Reduction of the Hydroxyl Group

-

The resulting cyanohydrin is then subjected to a reduction reaction to remove the hydroxyl group. This can be achieved using various reducing agents known in the art for the reduction of benzylic alcohols, such as catalytic hydrogenation or ionic hydrogenation.

-

Logical Relationship Diagram

Figure 2: Multi-step synthesis via a 3-phenoxybenzaldehyde intermediate.

Alternative Pathway: Strecker Synthesis Approach

The Strecker synthesis is a well-established method for producing α-amino acids, but its principles can be adapted for the synthesis of related compounds.[3][4][5][6] In the context of this compound, this would involve the formation of an α-aminonitrile intermediate from 3-phenoxybenzaldehyde, followed by a deamination step.

Conceptual Experimental Workflow

-

Iminium Ion Formation: 3-Phenoxybenzaldehyde is reacted with ammonia (or an ammonium salt) to form an imine, which is in equilibrium with its protonated form, the iminium ion.

-

Cyanide Addition: A cyanide source (e.g., KCN or NaCN) is added to the reaction mixture. The cyanide ion attacks the electrophilic carbon of the iminium ion to form α-amino-3-phenoxyphenylacetonitrile.

-

Deamination: The resulting α-aminonitrile would then need to undergo a deamination reaction to remove the amino group and yield this compound. This step is not standard in the classical Strecker synthesis and would require specific reagents and conditions to be developed.

Given the complexity and the need for a non-standard deamination step, this pathway is generally considered less direct for the synthesis of this compound compared to the previously described methods.

Experimental Workflow Diagram

Figure 3: Conceptual workflow for a Strecker-type synthesis.

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The most direct and industrially relevant route appears to be the direct cyanation of 3-phenoxybenzyl chloride, owing to its simplicity and relatively high yields. The multi-step synthesis via 3-phenoxybenzaldehyde offers more flexibility in terms of precursor availability and allows for the application of a wider range of synthetic methodologies. The choice of the optimal pathway will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific purity requirements of the final product. Further research into the reduction of the cyanohydrin intermediate and the development of a direct deamination of the α-aminonitrile could open up new and potentially more efficient synthetic routes.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]

- 3. grokipedia.com [grokipedia.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. chemistnotes.com [chemistnotes.com]

Reactivity of the Nitrile Functional Group in 3-Phenoxyphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile functional group in 3-Phenoxyphenylacetonitrile. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the principal reactions of the nitrile moiety, including hydrolysis, reduction, Grignard reactions, and cycloadditions. Furthermore, it explores the utility of this compound as a precursor in the synthesis of bioactive molecules, specifically pyrimidine derivatives that act as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in a significant signaling pathway. Experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to facilitate a thorough understanding and practical application of the chemistry of this versatile compound.

Introduction

This compound is an aromatic nitrile featuring a phenoxy group at the meta position of the phenylacetonitrile core. The nitrile (-C≡N) functional group is a cornerstone of organic synthesis due to its unique electronic properties and diverse reactivity. The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for the transformation of the nitrile group into a variety of other important functional groups, including carboxylic acids, primary amines, and ketones.

The presence of the 3-phenoxyphenyl substituent can influence the reactivity of the nitrile group through electronic and steric effects. This guide will explore the fundamental reactions of the nitrile group within the specific context of this compound, providing a foundation for its application in synthetic chemistry and drug discovery.

Core Reactivity of the Nitrile Group

The reactivity of the nitrile group in this compound is primarily characterized by nucleophilic addition to the electrophilic carbon atom of the C≡N triple bond. The major transformations are detailed below.

Hydrolysis to 3-Phenoxyphenylacetic Acid

The hydrolysis of the nitrile group in this compound can be achieved under both acidic and basic conditions to yield 3-Phenoxyphenylacetic acid, a valuable carboxylic acid intermediate.

2.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[1]

2.1.2. Base-Catalyzed Hydrolysis

In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting imine anion is then protonated by water. Similar to the acidic pathway, an amide intermediate is formed, which is further hydrolyzed to a carboxylate salt.[1] Acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

Table 1: Representative Conditions for Nitrile Hydrolysis

| Catalyst | Reagents | Temperature | Product | Yield | Reference |

| H₂SO₄ | Water | Reflux | 3-Phenoxyphenylacetic acid | High | General Knowledge |

| NaOH | Water, then H₃O⁺ | Reflux | 3-Phenoxyphenylacetic acid | High | General Knowledge |

Experimental Protocol: General Acid-Catalyzed Hydrolysis of an Arylacetonitrile

-

To a solution of the arylacetonitrile (1.0 eq) in a suitable solvent (e.g., ethanol, water, or a mixture), add a strong acid such as concentrated sulfuric acid or hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and pour it onto ice.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

Reduction to 2-(3-Phenoxyphenyl)ethan-1-amine

The nitrile group can be reduced to a primary amine, 2-(3-Phenoxyphenyl)ethan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental in the synthesis of various biologically active compounds.

2.2.1. Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent that readily reduces nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.

2.2.2. Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative for the reduction of nitriles. Common catalysts include Raney nickel, platinum oxide, and palladium on carbon. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.[2]

Table 2: Representative Conditions for Nitrile Reduction

| Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| LiAlH₄ | Diethyl ether or THF | 0 °C to reflux | 2-(3-Phenoxyphenyl)ethan-1-amine | High | [3] |

| H₂/Raney Ni | Ethanol/Ammonia | High pressure, elevated temp. | 2-(3-Phenoxyphenyl)ethan-1-amine | Good to High | General Knowledge |

| H₂/Pd/C | Methanol | 24-48 h, 1 atm | 2-(3-Phenoxyphenyl)ethan-1-amine | High | General Knowledge |

Experimental Protocol: General Reduction of an Arylacetonitrile with LiAlH₄

-

To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of the arylacetonitrile (1.0 eq) in the same solvent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).[4]

-

Filter the resulting precipitate and wash it thoroughly with ether.

-

Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amine.

-

Purify the product by distillation or column chromatography.

Reaction with Grignard Reagents to form Ketones

The reaction of this compound with a Grignard reagent (R-MgX) followed by acidic workup provides a convenient route to ketones. The Grignard reagent adds to the electrophilic nitrile carbon to form an imine intermediate, which is then hydrolyzed to the corresponding ketone.[5]

Table 3: Grignard Reaction with a Nitrile

| Grignard Reagent | Product after Hydrolysis |

| CH₃MgBr | 1-(3-Phenoxyphenyl)propan-2-one |

| PhMgBr | 1-(3-Phenoxyphenyl)-1-phenylmethanone |

Experimental Protocol: General Grignard Reaction with an Arylacetonitrile

-

To a solution of the Grignard reagent (1.1-1.5 eq) in anhydrous diethyl ether or THF under an inert atmosphere, add a solution of the arylacetonitrile (1.0 eq) in the same solvent dropwise at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous acidic solution (e.g., 1 M HCl).

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting ketone by column chromatography or distillation.[6]

Cycloaddition Reactions

The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. For instance, reaction with an azide (R-N₃) can yield a tetrazole, and reaction with a nitrile oxide (R-CNO) can produce an oxadiazole. These reactions are valuable for the synthesis of various heterocyclic compounds with potential biological activities.[7]

Experimental Protocol: General 1,3-Dipolar Cycloaddition with an Arylacetonitrile and an Azide

-

A mixture of the arylacetonitrile (1.0 eq) and the organic azide (1.0-1.2 eq) in a suitable high-boiling solvent (e.g., toluene, xylene, or DMF) is heated to reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the corresponding tetrazole derivative.

Application in the Synthesis of Bioactive Molecules: NAPE-PLD Inhibitors

This compound serves as a key building block for the synthesis of pyrimidine derivatives that have been identified as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).

The NAPE-PLD Signaling Pathway

NAPE-PLD is a zinc metallohydrolase that plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. This pathway involves a two-step process:

-

An N-acyltransferase (NAT) synthesizes N-acyl-phosphatidylethanolamines (NAPEs) from glycerophospholipids and phosphatidylethanolamine.

-

NAPE-PLD then hydrolyzes NAPEs to produce NAEs and phosphatidic acid.

NAEs, including the endocannabinoid anandamide, are involved in various physiological processes such as pain, inflammation, appetite, and mood regulation. They exert their effects by activating various receptors, including cannabinoid receptors (CB₁ and CB₂).

Synthesis of Pyrimidine-based NAPE-PLD Inhibitors

The synthesis of pyrimidine-4-carboxamide inhibitors of NAPE-PLD can utilize intermediates derived from this compound. A general synthetic strategy involves the conversion of the nitrile to other functional groups that can be incorporated into the pyrimidine scaffold. For example, the amine derivative, 2-(3-Phenoxyphenyl)ethan-1-amine, obtained from the reduction of this compound, can be a key synthon in the construction of these inhibitors.

The pyrimidine core is typically constructed, and various substituents are introduced at different positions to optimize the inhibitory activity. The phenoxyphenyl moiety often serves as a key pharmacophoric element that interacts with the enzyme's binding site.

Mechanism of Inhibition

Pyrimidine-4-carboxamide derivatives have been shown to be potent and selective inhibitors of NAPE-PLD. Structure-activity relationship (SAR) studies have indicated that specific substitutions on the pyrimidine ring and the nature of the side chains are crucial for high-affinity binding. These inhibitors likely interact with the active site of NAPE-PLD, which contains two zinc ions, thereby blocking the hydrolysis of NAPE and reducing the production of NAEs.

Visualizations

Reaction Workflows

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Navigating the Solubility of 3-Phenoxyphenylacetonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 3-Phenoxyphenylacetonitrile (CAS No. 51632-29-2), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering insights into its solubility in various organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Introduction to this compound

This compound, also known as 3-phenoxybenzyl cyanide, is an organic compound with the chemical formula C₁₄H₁₁NO. Its molecular structure, featuring a phenoxy group attached to a phenylacetonitrile core, renders it a valuable building block in organic synthesis. An understanding of its solubility is critical for optimizing reaction conditions, purification processes such as recrystallization, and formulation development.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Source |

| Chloroform | Slightly Soluble | [2] |

| Ethyl Acetate | Slightly Soluble | [2] |

| Water | Limited/Insoluble | [1] |

| General Organic Solvents | Moderately Soluble | [1] |

Due to the lack of specific quantitative data, experimental determination of solubility in solvents relevant to a specific application is highly recommended. The following sections provide detailed protocols for such determinations.

Experimental Protocols for Solubility Determination

The following are established methodologies for quantitatively determining the solubility of a solid organic compound like this compound in various organic solvents.

Equilibrium Solubility Method (Gravimetric Analysis)

This method relies on the preparation of a saturated solution at a specific temperature and the subsequent determination of the dissolved solute's mass.

3.1.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Desiccator

3.1.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The system should be under constant agitation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a syringe filter. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Determination:

-

Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporation dish or vial.

-

Record the exact mass of the dish/vial with the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. For higher boiling point solvents, an oven or vacuum oven set at a temperature below the boiling point of the solute can be used.

-

Once the solvent is completely evaporated, dry the remaining solid residue to a constant weight.

-

Cool the dish/vial in a desiccator to room temperature before weighing.

-

Record the final mass of the dish/vial with the dried solute.

-

3.1.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent. A calibration curve must first be established.

3.2.1. Materials and Equipment

-

This compound

-

Selected UV-transparent organic solvent(s)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Syringe filters

3.2.2. Procedure

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Measurement:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 3.1.2, step 1).

-

After equilibration, filter the supernatant using a syringe filter.

-

Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

3.2.3. Calculation of Solubility

-

Determine the concentration of the diluted solution from the calibration curve using its measured absorbance.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Solubility ( g/100 mL) = (Concentration from calibration curve in g/mL) * (Dilution factor) * 100

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Gravimetric Method Workflow for Solubility Determination

Caption: UV-Vis Spectrophotometry Workflow for Solubility Determination

Conclusion

While quantitative solubility data for this compound is not widely published, this technical guide provides the necessary framework for researchers to determine this crucial parameter in their laboratories. The provided experimental protocols for gravimetric and UV-Vis spectrophotometric methods are robust and widely applicable. Accurate solubility data is essential for the efficient and effective use of this compound in research and development, enabling informed decisions in process chemistry and formulation science. It is recommended that solubility is determined at various temperatures to fully characterize the thermodynamic properties of the system.

References

A Comprehensive Technical Guide to 3-Phenoxyphenylacetonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxyphenylacetonitrile, a key chemical intermediate, holds significant importance in the synthesis of a range of commercially valuable compounds, most notably pyrethroid insecticides and inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This technical guide provides a comprehensive review of the existing research on this compound, covering its chemical and physical properties, detailed synthetic methodologies, and its role in the development of bioactive molecules. This document aims to serve as an in-depth resource, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows to support ongoing research and development efforts.

Chemical and Physical Properties

This compound (also known as m-phenoxybenzyl cyanide) is an organic compound characterized by a nitrile group attached to a methylene bridge, which is in turn bonded to a 3-phenoxyphenyl moiety.[1][2] Its chemical structure confers properties that make it a versatile precursor in organic synthesis.

Table 1: Physicochemical Properties of this compound [3][4][5]

| Property | Value |

| CAS Number | 51632-29-2 |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.24 g/mol |

| Appearance | Colorless to yellow viscous liquid/oil |

| Boiling Point | 137 °C at 0.3 mmHg |

| Density | 1.124 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.578 |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate |

| Flash Point | >110 °C |

Table 2: Spectroscopic Data for this compound [3]

| Spectroscopic Technique | Key Data |

| ¹H NMR | Data available from commercial suppliers and literature. |

| ¹³C NMR | Data available from commercial suppliers and literature. |

| IR Spectroscopy | Data available in the NIST Chemistry WebBook. |

| Mass Spectrometry | Data available in the NIST Chemistry WebBook and PubChem. |

Synthesis of this compound

The synthesis of this compound is a critical step in the production of several important agrochemicals and potential therapeutic agents. Various synthetic routes have been explored, with the primary goal of achieving high yield and purity.

Synthesis from 3-Phenoxybenzyl Halide

A common and industrially relevant method for the synthesis of this compound involves the nucleophilic substitution of a 3-phenoxybenzyl halide with a cyanide salt.

Caption: Synthesis of this compound from 3-Phenoxybenzyl Halide.

Experimental Protocol: Cyanation of 3-Phenoxybenzyl Chloride

This protocol is adapted from general procedures for the synthesis of arylacetonitriles.[6]

-

Materials: 3-phenoxybenzyl chloride, sodium cyanide, acetone (anhydrous), sodium iodide (catalytic amount).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenoxybenzyl chloride (1 equivalent) in anhydrous acetone.

-

Add finely powdered sodium cyanide (1.5 equivalents) and a catalytic amount of sodium iodide.

-

Heat the mixture to reflux with vigorous stirring for 16-20 hours.

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrates and remove the acetone under reduced pressure.

-

The resulting crude oil can be purified by vacuum distillation to yield this compound.

-

Table 3: Quantitative Data for Synthesis of Phenylacetonitriles (Illustrative) [6]

| Reactant | Product | Yield | Purity | Conditions |

| p-Anisyl chloride | p-Methoxyphenylacetonitrile | 74-81% | ~95% (distilled) | NaCN, NaI, Acetone, Reflux |

| p-Chlorobenzyl chloride | p-Chlorophenylacetonitrile | 74% | Not specified | NaCN, NaI, Acetone, Reflux |

Note: Specific yield and purity for this compound synthesis via this method require experimental determination, but yields for analogous compounds are provided for reference.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a pivotal building block for two major classes of bioactive compounds: pyrethroid insecticides and NAPE-PLD inhibitors.

Synthesis of Pyrethroid Insecticides (e.g., Fenvalerate)

Fenvalerate is a synthetic pyrethroid insecticide widely used in agriculture. Its synthesis often involves the esterification of α-cyano-3-phenoxybenzyl alcohol with 2-(4-chlorophenyl)-3-methylbutyryl chloride. This compound can be a precursor to the cyanohydrin intermediate.[7][8] A more direct route involves the reaction of 3-phenoxybenzaldehyde, sodium cyanide, and an acyl chloride in a one-pot reaction.[9][10]

Caption: General synthetic pathway for Fenvalerate.

Experimental Protocol: One-Pot Synthesis of Fenvalerate [9]

-

Materials: 3-Phenoxybenzaldehyde, sodium cyanide, triethylamine (catalyst), water, toluene (solvent), 2-(4-chlorophenyl)-3-methylbutyryl chloride.

-

Procedure:

-

In a reaction flask, dissolve 3-phenoxybenzaldehyde (1 equivalent), sodium cyanide (1.15 equivalents), and a catalytic amount of triethylamine in a mixture of water and toluene.

-

Under stirring, add a toluene solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride (1.02 equivalents).

-

Allow the reaction to proceed at room temperature overnight.

-

After the reaction is complete, separate the organic layer.

-

Evaporate the solvent to obtain crude fenvalerate.

-

The product can be further purified by chromatography.

-

Table 4: Quantitative Data for Fenvalerate Synthesis [9]

| Reactants | Product | Yield | Purity |

| 3-Phenoxybenzaldehyde, NaCN, 2-(4-chlorophenyl)-3-methylbutyryl chloride | Fenvalerate | 99.1% | 96.0% |

Synthesis of NAPE-PLD Inhibitors

This compound is a reported precursor for the synthesis of pyrimidine derivatives that act as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).[5] NAPE-PLD is an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules.

Biological Significance and Mechanisms of Action

While this compound is primarily valued as a synthetic intermediate, the biological activities of its downstream products are of significant interest.

Pyrethroid Insecticides: Mode of Action

Pyrethroids, including fenvalerate, are neurotoxic to insects. Their primary mode of action is the disruption of the nervous system by targeting voltage-gated sodium channels in neurons. They bind to the open state of these channels, causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in repetitive nerve firing, paralysis, and ultimately, the death of the insect.

Caption: Mode of action of pyrethroid insecticides.

NAPE-PLD Inhibitors: Signaling Pathway

NAPE-PLD is a key enzyme in the endocannabinoid system, responsible for the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs), such as anandamide.[11][12][13] NAEs are important lipid signaling molecules that act on various receptors, including cannabinoid receptors (CB1 and CB2), to modulate a wide range of physiological processes. Inhibitors of NAPE-PLD, derived from precursors like this compound, can therefore modulate these signaling pathways by reducing the production of NAEs.

Caption: NAPE-PLD signaling pathway and the action of its inhibitors.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a cornerstone intermediate in the synthesis of important pyrethroid insecticides and is a valuable precursor for the development of NAPE-PLD inhibitors. This guide has provided a detailed overview of its chemical properties, synthetic methods with experimental protocols, and the biological significance of its derivatives. The presented quantitative data and visual representations of synthetic and signaling pathways offer a valuable resource for researchers in organic synthesis, agrochemistry, and medicinal chemistry. Further research into optimizing the synthesis of this compound and exploring its potential in the development of novel bioactive compounds is warranted.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. m-Phenoxybenzyl cyanide | C14H11NO | CID 40075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound CAS#: 51632-29-2 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Fenvalerate | C25H22ClNO3 | CID 3347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN1609099A - The preparation method of fenvalerate - Google Patents [patents.google.com]

- 10. CN102675149A - Preparation method of fenvalerate - Google Patents [patents.google.com]

- 11. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to m-Phenoxybenzyl Cyanide: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of m-Phenoxybenzyl cyanide, also known as 3-Phenoxybenzyl cyanide or (3-phenoxyphenyl)acetonitrile. The information is curated to be a vital resource for researchers, scientists, and professionals involved in drug development and related chemical fields.

Chemical Identity and Physical Properties

| Property | Value | Source |

| Molecular Formula | C14H11NO | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| IUPAC Name | 2-(3-phenoxyphenyl)acetonitrile | [1] |

| Synonyms | 3-Phenoxybenzyl cyanide, (3-Phenoxyphenyl)acetonitrile | [1] |

| CAS Number | 51632-29-2 | [1] |

| Boiling Point (of isomer) | 399.8 °C at 760 mmHg | [2] |

| Density (of isomer) | 1.22 g/cm³ | [2] |

| Solubility (of isomer) | Soluble in benzene, toluene, ethyl acetate, n-hexane | [3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of m-Phenoxybenzyl cyanide. The following information has been compiled from public databases.

| Technique | Description |

| ¹H NMR | Data available from Sigma-Aldrich Co. LLC. |

| ¹³C NMR | Data available from Sigma-Aldrich Co. LLC. |

| GC-MS | Mass spectrometry data available from the NIST Mass Spectrometry Data Center, with a top peak at m/z 209. |

| FTIR | Neat spectrum available from Sigma-Aldrich Co. LLC. |

| Raman | Spectrum available from John Wiley & Sons, Inc. |

Source: PubChem CID 40075[1]

Experimental Protocols

Synthesis of m-Phenoxybenzyl Cyanide

A common method for the synthesis of benzyl cyanides is through the nucleophilic substitution of a benzyl halide with a cyanide salt. The following protocol is adapted from the synthesis of 3-chlorobenzyl cyanide and can be applied to the synthesis of m-phenoxybenzyl cyanide from m-phenoxybenzyl chloride[4].

Reaction:

Materials:

-

m-Phenoxybenzyl chloride

-

Sodium cyanide (NaCN)

-

Aprotic polar solvent (e.g., Dimethyl sulfoxide - DMSO, or Dimethylformamide - DMF)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB) (Optional, but recommended for improved reaction rates and yields)[4]

-

Reaction vessel with a stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a well-ventilated fume hood, dissolve m-phenoxybenzyl chloride in the chosen aprotic polar solvent within the reaction vessel.

-

Add a stoichiometric equivalent of sodium cyanide. If using a phase-transfer catalyst, add a catalytic amount (typically 1-5 mol%).

-

Heat the reaction mixture with stirring under reflux. The reaction temperature and time will depend on the specific solvent and catalyst used. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude m-phenoxybenzyl cyanide.

-

Purify the crude product by vacuum distillation to yield pure m-phenoxybenzyl cyanide.

Analytical Methods

The analysis of m-Phenoxybenzyl cyanide can be performed using chromatographic techniques coupled with mass spectrometry.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like m-phenoxybenzyl cyanide. To enhance the volatility and chromatographic performance of cyanide-containing compounds, derivatization is often employed[5].

Sample Preparation (Derivatization):

A common derivatizing agent for cyanide is pentafluorobenzyl bromide (PFB-Br)[5]. The reaction converts the cyanide into a more volatile and electron-capturing derivative, which is highly sensitive for MS detection.

Instrumentation and Conditions (General):

-

Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., HP-5MS or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless or split, depending on the concentration.

-

Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature to ensure the elution of the derivatized analyte.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring the characteristic ions of the derivatized m-phenoxybenzyl cyanide.

HPLC-MS is suitable for the analysis of less volatile compounds and can also be used for the determination of m-phenoxybenzyl cyanide, particularly in biological matrices[6][7].

Sample Preparation:

For biological samples, a sample clean-up and extraction procedure is necessary. This may involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE). Derivatization may also be employed to improve chromatographic retention and ionization efficiency[6][7].

Instrumentation and Conditions (General):

-

HPLC System: A binary or quaternary pump system with a degasser and autosampler.

-

Column: A reverse-phase C18 column is typically used for the separation of nonpolar to moderately polar compounds.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a small amount of formic acid or ammonium formate to improve peak shape and ionization.

-

Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, operated in either positive or negative ion mode depending on the analyte and derivatizing agent.

-

Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantitative analysis.

Chemical Reactivity and Stability

m-Phenoxybenzyl cyanide is expected to be stable under normal storage conditions. However, it can undergo hydrolysis of the nitrile group to a carboxylic acid (m-phenoxybenzoic acid) under acidic or basic conditions, especially at elevated temperatures. The phenoxybenzyl moiety can be susceptible to cleavage under harsh conditions.

Biological Activity and Signaling Pathways

The primary toxicological concern with m-phenoxybenzyl cyanide is related to the cyanide group. The cyanide ion (CN-) is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain[8][9][10].

By binding to the ferric iron in cytochrome a3 of cytochrome c oxidase, cyanide blocks the transfer of electrons to oxygen. This disruption of the electron transport chain halts aerobic respiration and the production of ATP, leading to rapid cellular hypoxia and cytotoxicity[8].

Beyond the acute toxicity of the cyanide moiety, metabolites of phenoxybenzyl compounds, such as 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol, have been investigated for other biological effects, including potential endocrine-disrupting activities[11][12]. However, studies on these specific metabolites have shown no significant estrogenic activity in mammalian cell lines or in vivo models[12][13]. The overall biological effect of the intact m-phenoxybenzyl cyanide molecule may involve a combination of cyanide toxicity and potential effects from its metabolites.

References

- 1. m-Phenoxybenzyl cyanide | C14H11NO | CID 40075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. (S)-3-PHENOXYBENZALDEHYDE CYANOHYDRIN [chembk.com]

- 4. 3-Chlorobenzyl Cyanide [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Determination of blood cyanide by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyanide - Wikipedia [en.wikipedia.org]

- 9. Interaction of cyanide and nitric oxide with cytochrome c oxidase: implications for acute cyanide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

In-Depth Technical Guide: Safety and Handling of 3-Phenoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Phenoxyphenylacetonitrile (CAS No. 51632-29-2), a key intermediate in the synthesis of various commercial products, including pyrethroid insecticides.[1][2] Adherence to these protocols is critical to ensure laboratory safety and experimental integrity.

Chemical Identification and Physical Properties